

Technical Guide: 2-Bromo-1-heptene - Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-heptene

Cat. No.: B1279110

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of **2-Bromo-1-heptene**, a valuable intermediate in organic synthesis. The document details a plausible synthetic route, experimental protocols, and key spectral and physical data to support its application in research and development.

Physicochemical Properties

2-Bromo-1-heptene is a halogenated alkene with the molecular formula C₇H₁₃Br. Its key physical and chemical properties are summarized in the table below.[1]

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ Br	PubChem[1]
Molecular Weight	177.08 g/mol	PubChem[1]
IUPAC Name	2-bromohept-1-ene	PubChem[1]
CAS Number	3252-91-3	PubChem[1]
SMILES	CCCCCC(=C)Br	PubChem[1]
XLogP3	3.8	PubChem[1]
Complexity	66.8	PubChem[1]

Synthesis of 2-Bromo-1-heptene

A robust method for the synthesis of 2-bromo-1-alkenes from aldehydes is a modified Corey-Fuchs reaction. This two-step sequence involves the formation of a 1,1-dibromoalkene from the corresponding aldehyde, followed by a selective hydrodebromination to yield the target vinyl bromide.

Experimental Protocol: Synthesis from Heptanal

This protocol is based on established methodologies for the synthesis of vinyl bromides from aldehydes via a Corey-Fuchs-type reaction.

Step 1: Synthesis of 1,1-Dibromo-2-pentylethylene

This step follows the general procedure for the Corey-Fuchs reaction to convert an aldehyde to a 1,1-dibromoalkene.

- Materials:
 - Triphenylphosphine (PPh_3)
 - Carbon tetrabromide (CBr_4)
 - Heptanal
 - Dichloromethane (DCM), anhydrous
 - Hexanes
- Procedure:
 - To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq) and anhydrous dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add carbon tetrabromide (1.0 eq) portion-wise, maintaining the temperature at 0 °C. The solution will typically turn reddish-brown, indicating the formation of the

phosphorus ylide.

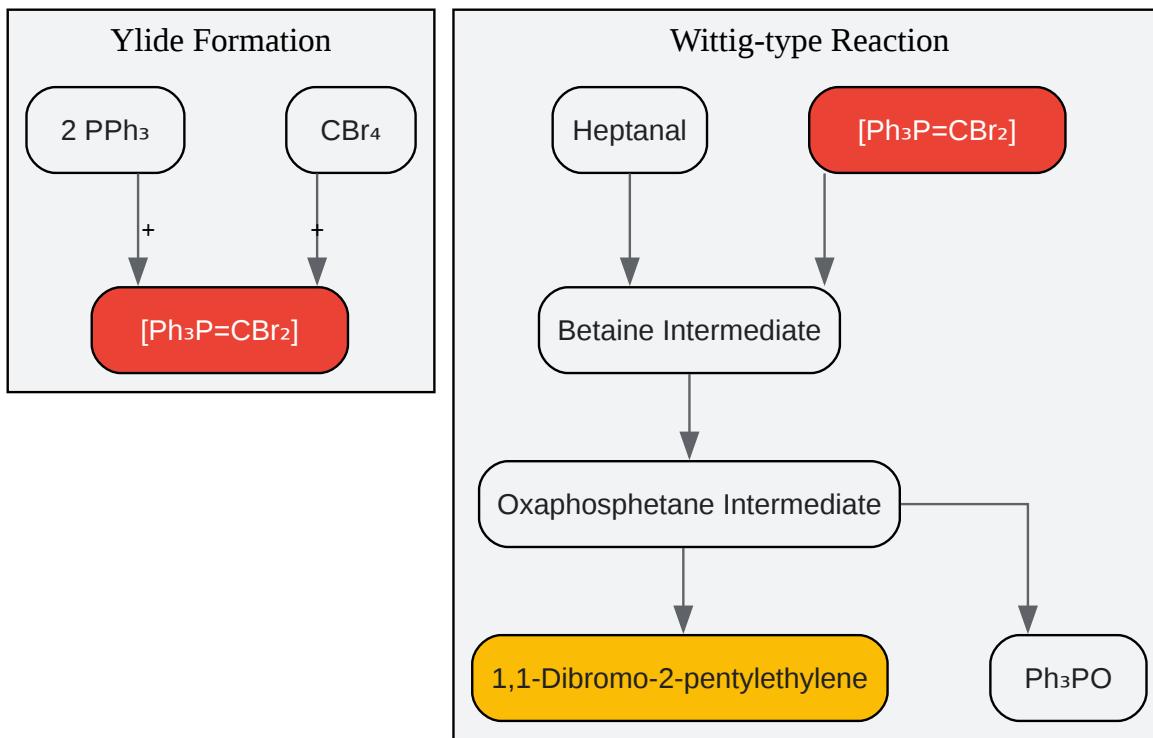
- Stir the mixture at 0 °C for 30 minutes.
- Add heptanal (1.0 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
- Upon completion, add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.
- Filter the mixture through a pad of silica gel, washing with hexanes.
- Concentrate the filtrate under reduced pressure to yield the crude 1,1-dibromo-2-pentylethylene, which can be used in the next step without further purification or purified by column chromatography on silica gel (eluting with hexanes).

Step 2: Synthesis of **2-Bromo-1-heptene**

This step involves the selective reduction of the 1,1-dibromoalkene to the desired 2-bromo-1-alkene.

- Materials:
 - 1,1-Dibromo-2-pentylethylene (from Step 1)
 - Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene)
 - Tetrahydrofuran (THF), anhydrous
 - Saturated aqueous sodium bicarbonate solution (NaHCO_3)
 - Diethyl ether
 - Magnesium sulfate (MgSO_4), anhydrous

- Procedure:


- Dissolve the crude 1,1-dibromo-2-pentylethylene (1.0 eq) in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of DIBAL-H (1.0-1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
- Stir the reaction at -78 °C for 1-2 hours.
- Monitor the reaction by TLC for the disappearance of the starting material.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
- Allow the mixture to warm to room temperature and stir until two clear layers form.
- Extract the aqueous layer with diethyl ether (3 x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford pure **2-Bromo-1-heptene**.

Synthesis Workflow and Reaction Mechanism

The following diagrams illustrate the synthesis workflow and the key reaction mechanism.

[Click to download full resolution via product page](#)

Synthesis Workflow for **2-Bromo-1-heptene**[Click to download full resolution via product page](#)

Corey-Fuchs Reaction Mechanism

Spectral Data

The following provides an overview of the expected spectral data for **2-Bromo-1-heptene**.

- Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available for **2-Bromo-1-heptene**.^[1] Key expected absorptions include:
 - $\sim 3080 \text{ cm}^{-1}$ (=C-H stretch)
 - $\sim 2955, 2930, 2860 \text{ cm}^{-1}$ (C-H stretch, alkyl)
 - $\sim 1630 \text{ cm}^{-1}$ (C=C stretch)

- ~890 cm⁻¹ (=C-H bend, out-of-plane)
- Mass Spectrometry (GC-MS): GC-MS data is available and would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental NMR data for **2-Bromo-1-heptene** is not readily available in the searched literature. The following are estimated chemical shifts based on general principles and data for analogous compounds.
 - ¹H NMR (estimated):
 - δ 5.6-5.8 ppm (2H, multiplet, =CH₂)
 - δ 2.4-2.6 ppm (2H, triplet, -CH₂-C=)
 - δ 1.3-1.5 ppm (4H, multiplet, -CH₂-CH₂-)
 - δ 0.9 ppm (3H, triplet, -CH₃)
 - ¹³C NMR (estimated):
 - δ 130-135 ppm (C-Br)
 - δ 120-125 ppm (=CH₂)
 - δ 35-40 ppm (-CH₂-C=)
 - δ 30-35 ppm (-CH₂-)
 - δ 20-25 ppm (-CH₂-)
 - δ 10-15 ppm (-CH₃)

This technical guide serves as a valuable resource for the synthesis and characterization of **2-Bromo-1-heptene**. The provided experimental protocol, based on established chemical transformations, offers a practical approach for its preparation in a laboratory setting. The

compiled physicochemical and spectral data will aid in its identification and use in further synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-heptene | C7H13Br | CID 11116593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Bromo-1-heptene - Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279110#2-bromo-1-heptene-synthesis-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

